molecular formula C20H17ClFNO3 B11384697 6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11384697
M. Wt: 373.8 g/mol
InChI Key: UWINZGAYFGOENX-UHFFFAOYSA-N
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Description

6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzyl group, and a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps:

  • Formation of the Chromeno Core: : The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno ring.

  • Introduction of the Oxazinone Ring: : The chromeno compound is then reacted with an appropriate amine and a chloroacetyl chloride to introduce the oxazinone ring. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Substitution Reactions: : The final steps involve the introduction of the chloro and fluorobenzyl groups. This can be done through nucleophilic substitution reactions using reagents like thionyl chloride for chlorination and 4-fluorobenzyl bromide for the benzylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazinone ring, potentially converting it to an amine derivative.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors, which could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-(4-fluorobenzyl)-9H-purine
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

Compared to similar compounds, 6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its chromeno-oxazinone core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

6-chloro-9-[(4-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17ClFNO3/c1-11-12(2)20(24)26-18-15(11)7-17(21)19-16(18)9-23(10-25-19)8-13-3-5-14(22)6-4-13/h3-7H,8-10H2,1-2H3

InChI Key

UWINZGAYFGOENX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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